2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via reactions such as the aza-Michael addition between diamines and sulfonium salts.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through nucleophilic substitution reactions involving chlorophenol and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine moiety can bind to various enzymes and proteins . These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
4-Acetyl-2-chloropyridine: A simpler compound with similar pyridine and chlorine functionalities.
(2-Chloro-4-pyridinyl)methanol: Another compound with a chloropyridine structure.
Uniqueness
2-(4-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of a piperazine ring, pyridine moiety, and chlorophenoxy group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-4-6-18(7-5-16)25-15-19(24)23-13-11-22(12-14-23)10-8-17-3-1-2-9-21-17/h1-7,9H,8,10-15H2 |
InChI Key |
PHGIJPIIJUGTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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